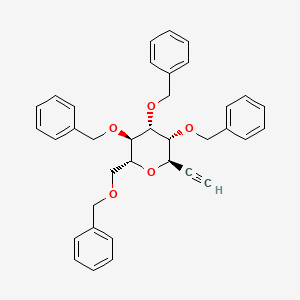![molecular formula C8H6ClN3O2 B13037978 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)
3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both amino and chloro substituents on the imidazo[1,2-A]pyridine ring system imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyridine ring system. The reaction conditions often include heating the reaction mixture to elevated temperatures and using solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amino group to other functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or other functionalized derivatives.
科学的研究の応用
3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Biological Research: It serves as a fluorescent probe for monitoring pH changes in biological systems.
Chemical Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties .
類似化合物との比較
3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-A]pyridine family, such as:
6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid: Lacks the amino group, which may result in different chemical reactivity and biological activity.
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
The presence of the amino and chloro substituents in this compound imparts unique properties that distinguish it from other similar compounds, making it a valuable scaffold for various applications.
特性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14) |
InChIキー |
VPCWQIUQYCTXFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1Cl)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)




![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)



![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)
